molecular formula C12H16N2O3 B8341941 8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol CAS No. 708274-27-5

8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol

Cat. No.: B8341941
CAS No.: 708274-27-5
M. Wt: 236.27 g/mol
InChI Key: FSNXNZJAOSSXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

708274-27-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

8-pyrimidin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C12H16N2O3/c15-11(10-13-6-1-7-14-10)2-4-12(5-3-11)16-8-9-17-12/h1,6-7,15H,2-5,8-9H2

InChI Key

FSNXNZJAOSSXMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=NC=CC=N3)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromopyrimidine (0.20 g, 1.258 mmol) in dry methylene chloride (3.0 mL) was dropwise added 1.6 M of n-butyllithium in hexane (0.86 mL) at −78° C. The reaction mixture was stirred for 29 min at −78° C. and 1,4-dioxa-spiro[4.5]decan-8-one (0.196 g, 1.26 mmol) in CH2Cl2(3 mL) was added dropwise. The reaction was stirred at −78° C. for 50 min and quenched with an aqueous solution of NH4Cl. After being warmed to room temperature, the mixture was extracted with CH2Cl2 three times. The combined extracts were dried over MgSO4, filtered and concentrated in vacuo to provide 0.50 g of crude product. Purification by column chromatography on silica gel eluting with 0->50% EtOAc in hexanes provided 0.159 g (54%) of desired product as a light brown-yellow solid. MS (M+H)+237.2.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.196 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.86 mL
Type
solvent
Reaction Step Five
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of 2-stannyl pyrimidine (200 mmol, 80 g), prepared as previously described in the literature (Tetrahedron, 1994, 50, 275-284), in THF (1 L) was added n-butyllithium (240 mmol, 150 mL) at −78° C. The reaction was stirred for 30 min at −78° C. and 1,4-dioxa-spiro[4.5]decan-8-one (200 mmol, 30 g) was added. The reaction was allowed to stir overnight while warming to ambient temperature. The reaction was then quenched using NH4Cl and extracted using EtOAc (3×400 mL). The organic layers were combined and dried over MgSO4 and concentrated in vacuo. The crude was taken to the next step.
Name
2-stannyl pyrimidine
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.